molecular formula C11H9N3O4S B13752609 N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide CAS No. 7350-43-8

N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide

Cat. No.: B13752609
CAS No.: 7350-43-8
M. Wt: 279.27 g/mol
InChI Key: OHZHSLXGQCWJRV-NSCUHMNNSA-N
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Description

N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The presence of both nitrofuran and thiazole moieties in its structure contributes to its diverse pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide typically involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.

    Biology: Studied for its antibacterial and antifungal properties, particularly against resistant strains of bacteria and fungi.

    Medicine: Investigated for its potential as an antitumor agent, with studies focusing on its ability to inhibit cancer cell growth and induce apoptosis.

    Industry: Utilized in the development of new antimicrobial coatings and materials.

Mechanism of Action

The mechanism of action of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties but different structural features.

    Furazolidone: A nitrofuran compound used as an antimicrobial agent, particularly in veterinary medicine.

    Nitrofurazone: Used as a topical antibacterial agent for wound infections.

Uniqueness

N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide is unique due to the presence of both nitrofuran and thiazole moieties, which contribute to its broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development.

Properties

7350-43-8

Molecular Formula

C11H9N3O4S

Molecular Weight

279.27 g/mol

IUPAC Name

N-[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C11H9N3O4S/c1-7(15)12-11-13-8(6-19-11)2-3-9-4-5-10(18-9)14(16)17/h2-6H,1H3,(H,12,13,15)/b3-2+

InChI Key

OHZHSLXGQCWJRV-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)NC1=NC(=CS1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=NC(=CS1)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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